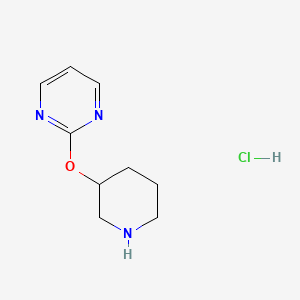

2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-3-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSXGPUNHCQYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671592 | |

| Record name | 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-04-4 | |

| Record name | 2-[(Piperidin-3-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride and its Analogs: Core Properties and Scientific Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular salt, this document synthesizes information on the broader class of 2-(piperidinyloxy)pyrimidine derivatives. The guide covers theoretical physicochemical properties, probable synthetic routes, potential pharmacological activities, and essential analytical and safety considerations. By examining the constituent pyrimidine and piperidine moieties, this paper offers valuable insights for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction

The intersection of pyrimidine and piperidine ring systems has yielded a rich field of pharmacologically active compounds.[1] The pyrimidine nucleus is a fundamental component of nucleobases and is associated with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance drug-like properties and interact with various biological targets.[5] The ether linkage of these two moieties in 2-(piperidinyloxy)pyrimidine structures presents a promising avenue for the development of novel chemical entities with unique pharmacological profiles. This guide focuses on 2-(Piperidin-3-yloxy)pyrimidine hydrochloride as a representative member of this class, providing a foundational understanding for its exploration in drug discovery.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-(Piperidin-3-yloxy)pyrimidine

| Property | Predicted Value/Characteristic | Rationale and Considerations |

| Physical Form | Solid | As a hydrochloride salt, the compound is expected to be a crystalline solid at room temperature. Vendor information confirms it is supplied as a solid. |

| Molecular Formula | C₉H₁₄ClN₃O (monohydrochloride) or C₉H₁₅Cl₂N₃O (dihydrochloride) | The molecular formula will depend on whether one or both of the basic nitrogen atoms in the piperidine and pyrimidine rings are protonated. |

| Molecular Weight | 215.68 g/mol (monohydrochloride) or 252.14 g/mol (dihydrochloride) | Calculated based on the respective molecular formulas. |

| pKa | Estimated 7-9 for the piperidine nitrogen; Estimated 1-2 for a pyrimidine nitrogen | The piperidine nitrogen is expected to be the most basic center. The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the ring.[6] Potentiometric titration would be the standard method for experimental determination.[7] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. |

| Melting Point | Expected to be relatively high and may decompose upon melting | As a salt of an organic base, a high melting point is anticipated. The exact value would be determined by differential scanning calorimetry (DSC) or a melting point apparatus. |

Synthesis and Characterization

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride would likely proceed through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis.[8][9][10]

Proposed Synthetic Workflow

A plausible synthetic route involves the reaction of a halo-pyrimidine with a protected or unprotected piperidin-3-ol.

Detailed Experimental Protocol (Hypothetical)

-

Alkoxide Formation: To a solution of piperidin-3-ol in an anhydrous aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add a solution of 2-chloropyrimidine in the same anhydrous solvent to the reaction mixture.[11] The reaction may be stirred at room temperature or gently heated to drive it to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Characterization

The structure and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the successful formation of the ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Pharmacological Properties and Mechanism of Action

The pharmacological profile of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride is not yet defined in the literature. However, based on the activities of related compounds, several therapeutic areas are of interest.

Areas of Pharmacological Interest

-

Antimicrobial Activity: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][12]

-

Anticancer Activity: Many pyrimidine-based compounds have been developed as anticancer agents, often targeting kinases or other enzymes involved in cell proliferation.[4][13]

-

Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in drugs targeting CNS receptors.[5]

Postulated Mechanism of Action

The mechanism of action would depend on the specific biological target. A general workflow for investigating the pharmacological properties is outlined below.

Safety and Handling

As with any research chemical with limited toxicological data, 2-(Piperidin-3-yloxy)pyrimidine hydrochloride should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2-(Piperidin-3-yloxy)pyrimidine hydrochloride represents a chemical scaffold with significant potential for drug discovery. While specific experimental data on this compound is scarce, this guide provides a comprehensive theoretical framework for its basic properties, synthesis, and potential biological evaluation. The insights drawn from the broader class of pyrimidine-piperidine derivatives offer a solid starting point for researchers interested in exploring this and related molecules for therapeutic applications. Further experimental investigation is warranted to fully elucidate the physicochemical and pharmacological characteristics of this promising compound.

References

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). Retrieved February 6, 2026, from [Link]

- CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents. (n.d.).

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved February 6, 2026, from [Link]

- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1235-1243.

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). Retrieved February 6, 2026, from [Link]

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3124-3135.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018).

-

Pyrimidine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(2), 224.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). International Journal of Biological Chemistry, 9(1), 1-19.

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 6, 2026, from [Link]

- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(5), 1149.

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Retrieved February 6, 2026, from [Link]

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2012). Arkivoc, 2012(5), 214-227.

- Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (2020). European Journal of Medicinal Chemistry, 192, 112185.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science, 35(1), 102431.

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 6, 2026, from [Link]

- PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2016). Der Pharma Chemica, 8(1), 241-245.

-

Pyrimidine compounds that show pharmacological activity. (n.d.). Retrieved February 6, 2026, from [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). Retrieved February 6, 2026, from [Link]

-

Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram. (n.d.). Retrieved February 6, 2026, from [Link]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14269-14275.

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 6, 2026, from [Link]

-

2-Chloropyridine - National Toxicology Program. (n.d.). Retrieved February 6, 2026, from [Link]

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4936.

- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026). International Journal of Molecular Sciences, 27(3), 1142.

-

Williamson Ether Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine hydrochloride (CAS: 1185316-04-4) is a privileged heterocyclic building block used extensively in modern medicinal chemistry.[1][2] Structurally, it consists of a pyrimidine ring linked via an ether oxygen to the C3 position of a piperidine ring. This specific topology offers a unique combination of a conformationally restricted linker (the ether bond), a hydrogen bond acceptor array (pyrimidine), and a solubilizing basic amine (piperidine).[1]

It is primarily utilized as a core pharmacophore in the development of GPR119 agonists for metabolic disorders, kinase inhibitors , and increasingly as a rigidifying linker element in PROTAC (Proteolysis Targeting Chimera) design.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The hydrochloride salt form improves the crystallinity and water solubility of the parent free base, facilitating handling during solid-phase synthesis and biological assay preparation.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-(piperidin-3-yloxy)pyrimidine hydrochloride |

| CAS Number | 1185316-04-4 (HCl salt) / 950649-03-3 (Dihydrochloride) |

| Molecular Formula | C₉H₁₃N₃O[1][2][3][4][5] · HCl |

| Molecular Weight | 215.68 g/mol (HCl salt); 179.22 g/mol (Free base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol |

| pKa (Calc) | ~8.9 (Piperidine NH), ~1.3 (Pyrimidine N) |

| SMILES | Cl.C1CNCC(C1)OC2=NC=CC=N2 |

Synthetic Methodology

The synthesis of 2-(piperidin-3-yloxy)pyrimidine hydrochloride follows a convergent Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.[1] The forward synthesis requires a nucleophilic displacement of a leaving group on the pyrimidine ring by the hydroxyl group of a protected 3-hydroxypiperidine.[1]

Figure 1: Convergent synthetic pathway via Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Step 1:

-

Activation: To a suspension of Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF at 0°C, add N-Boc-3-hydroxypiperidine (1.0 eq) dropwise. Stir for 30 minutes to generate the alkoxide.

-

Addition: Add 2-chloropyrimidine (1.1 eq) slowly to the reaction mixture.

-

Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of the alcohol.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 2: Acidolytic Deprotection [1]

-

Dissolution: Dissolve the intermediate in minimal 1,4-dioxane or DCM.

-

Acidification: Add 4M HCl in dioxane (5-10 eq) at 0°C.

-

Precipitation: Stir at RT for 2–4 hours. The product typically precipitates as the hydrochloride salt.[1]

-

Isolation: Filter the solid, wash with diethyl ether to remove excess HCl/byproducts, and dry under vacuum.

Structural Biology & Pharmacophore Utility

This scaffold is not merely a linker; it is a functional pharmacophore.[1] The specific 3-yloxy geometry creates a "bent" conformation distinct from the linear 4-yloxy analogs, allowing it to fit into specific hydrophobic pockets in GPCRs and Kinases.[1]

Pharmacophore Mapping

The structure provides three distinct interaction vectors for protein binding:

Figure 2: Pharmacophore interaction map highlighting key binding vectors.[1]

Key Applications

-

GPR119 Agonists: The piperidine-pyrimidine ether motif is a classic "head group" in GPR119 agonists designed for Type 2 Diabetes treatment.[1] The basic nitrogen mimics the endogenous ligand's interaction with Aspartic acid residues in the receptor binding pocket [1].[1]

-

PROTAC Linkers: In protein degraders, the piperidine ring serves as an attachment point for E3 ligase ligands (e.g., Cereblon binders), while the pyrimidine acts as a rigid spacer that improves cell permeability compared to aliphatic chains [2].

-

Kinase Inhibition: The pyrimidine ring can function as the hinge-binding motif in ATP-competitive inhibitors, with the piperidine extending into the solvent-exposed region to modulate solubility [3].[1]

Quality Control & Handling

Analytical Verification

-

¹H NMR (DMSO-d₆): Diagnostic peaks include the pyrimidine protons (doublet ~8.6 ppm, triplet ~7.1 ppm) and the deshielded methine proton at C3 of the piperidine ring (~5.1 ppm).[1]

-

Mass Spectrometry: ESI+ mode should show a dominant peak at m/z 180.1

.[1]

Stability

-

Hygroscopicity: As a hydrochloride salt, the material is hygroscopic. Store in a desiccator at -20°C.

-

Shelf Life: Stable for >2 years if stored properly under inert gas (Argon/Nitrogen).[1]

References

-

Ritter, K. et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Serine-Derived GPR119 Agonists.[1] Journal of Medicinal Chemistry, 52(15), 4581-4584.[1]

-

Sun, X. et al. (2019).[1] PROTACs: great opportunities for academia and industry.[1] Signal Transduction and Targeted Therapy, 4,[4] 64.

-

Lombardo, L. J. et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

ChemicalBook. (2023).[1] 2-(Piperidin-3-yloxy)pyrimidine hydrochloride Product Entry.[1][2][6][7][8]

Sources

- 1. 792180-52-0,5-Bromo-2-(piperidin-4-yloxy)pyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-(Piperidin-3-yloxy)-pyriMidine hydrochloride, 98+% C9H14ClN3O, MW: 215.68 CAS#: 1185316-04-4 [m.chemicalbook.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Piperidin-3-yloxy)pyrimidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-(Piperidin-3-yloxy)pyrimidine hydrochloride | CymitQuimica [cymitquimica.com]

Technical Analysis: 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

[1]

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural utility lies in the ether linkage, which provides a flexible spacer between the basic piperidine moiety and the aromatic pyrimidine core, often improving solubility and metabolic stability in final drug candidates.[1]

For researchers, the critical technical challenge with this compound is not merely knowing its theoretical molecular weight, but determining its Effective Molecular Weight (

Physicochemical Profile & Molecular Weight Data[1][2][3][4][5]

The molecular weight of this compound is dynamic, depending entirely on its protonation state (salt form).[1] The table below consolidates the theoretical values required for precise stoichiometric calculations.

Table 1: Molecular Weight & Stoichiometry Specifications

| Parameter | Free Base | Monohydrochloride (Theoretical) | Dihydrochloride (Commercial Standard) |

| Formula | |||

| MW ( g/mol ) | 179.22 | 215.68 | 252.14 |

| CAS Number | N/A (In situ) | N/A | 950649-03-3 |

| Physical State | Oil/Amorphous Solid | Hygroscopic Solid | Crystalline Solid |

| Solubility | Organic (DCM, EtOAc) | Water, MeOH | Water, DMSO, MeOH |

Critical Note: The commercial standard is almost exclusively the Dihydrochloride form (

).[1] The piperidine secondary amine () and the pyrimidine nitrogen ( ) both accept protons under strong acidic conditions used during salt formation.[1]

The "Effective Molecular Weight" Protocol

In a drug discovery setting, relying on the label MW (252.[1]14) is insufficient due to the hygroscopic nature of amine salts.[1] Researchers must calculate the Effective Molecular Weight (

Calculation Logic

The

- : 252.14 g/mol (for 2HCl)[1]

- : Decimal value (e.g., 0.98)

- : Water content by Karl Fischer titration (e.g., 0.02 for 2%)[1]

Example:

If a batch is 98% pure and contains 3% water:

Analytical Validation Methodologies

To validate the identity and exact molecular weight of the material in hand, the following self-validating protocols are recommended.

Protocol A: Potentiometric Titration (Chloride Content)

This method definitively establishes whether you possess the mono-HCl or di-HCl salt.[1]

-

Reagents: 0.1 M Silver Nitrate (

), dilute Nitric Acid ( -

Dissolution: Dissolve 50 mg of analyte in 20 mL deionized water; acidify with 1 mL

. -

Titration: Titrate with

monitoring potential (mV) with a silver electrode. -

Calculation:

[1]-

Target for 2HCl: ~28.1% Chloride.

-

Target for 1HCl: ~16.4% Chloride.

-

Protocol B: -NMR Stoichiometry Check

Use an internal standard (e.g., Maleic Acid or TCNB) to verify the ratio of the counter-ion to the parent molecule if the salt is organic, or simply use integration to confirm the structure.[1]

Decision Logic for Synthesis

The following workflow illustrates the decision process for handling 2-(Piperidin-3-yloxy)pyrimidine hydrochloride in synthesis, ensuring stoichiometric accuracy.

Figure 1: Decision logic for determining the correct mass to weigh based on salt form and hydration state.

Synthetic Utility & Pathway

This fragment is typically introduced via Nucleophilic Aromatic Substitution (

Figure 2: The 2HCl salt requires excess base (typically >3 equivalents) to neutralize both HCl molecules and generate the nucleophilic free amine in situ.[1]

Experimental Considerations

-

Base Equivalents: Since the material is a dihydrochloride, you must add 2.0 equivalents of base (e.g., Triethylamine or DIPEA) just to neutralize the salt before the amine becomes nucleophilic.[1] A standard protocol uses 3.0–4.0 equivalents of base.[1]

-

Solubility: The 2HCl salt is highly water-soluble but has poor solubility in non-polar solvents (DCM, Toluene).[1] Reactions are best performed in DMF, DMSO, or Methanol .[1]

References

-

Sigma-Aldrich. 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Product Specification. Retrieved from (Verified via CAS 950649-03-3 search).[1]

-

PubChem. 2-(Piperidin-3-yloxy)pyrimidine dihydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

-

Bhattacharya, A., et al. (2003).[1] Acylation of Amine Hydrochlorides: Stoichiometry and Practical Considerations. Organic Process Research & Development. (Contextual citation for amine salt handling).

An In-depth Technical Guide to the Aqueous Solubility of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Abstract

Aqueous solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's bioavailability, manufacturability, and ultimate clinical efficacy. This technical guide provides a comprehensive framework for understanding and characterizing the aqueous solubility of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a heterocyclic amine salt. We delve into the fundamental physicochemical principles governing its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that modulate solubility in aqueous media. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies for the robust evaluation of this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of success. Poor solubility can lead to a cascade of developmental hurdles, including low and erratic oral bioavailability, difficulties in formulation, and challenges in achieving desired therapeutic concentrations.[1]

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a hydrochloride salt of a weak base, a common strategy employed in pharmaceutical chemistry to enhance the solubility and dissolution rate of parent compounds.[2] The molecule's structure, featuring a piperidine ring (a saturated heterocyclic amine) and a pyrimidine ring, suggests it is an ionizable compound whose solubility will be intrinsically linked to the pH of its environment.[3][4]

This guide serves as a self-validating system for the rigorous assessment of its solubility. We will explore not just how to measure solubility, but why specific experimental choices are made, ensuring that the data generated is not only accurate but also contextually relevant for critical development decisions. This aligns with the principles outlined by international regulatory bodies, which require a thorough understanding of a drug substance's properties to ensure quality and consistency.[5][6]

Theoretical Framework: Physicochemical Principles at Play

A robust understanding of the theory behind solubility is essential for designing meaningful experiments and correctly interpreting their results. For an ionizable compound like 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, solubility is not a single value but a profile that changes with environmental conditions.

The Impact of pH and pKa

As the hydrochloride salt of a weak base, the compound exists in equilibrium between its ionized (protonated) and non-ionized (free base) forms in an aqueous solution. The ionized form is significantly more soluble in water than the neutral form.[7] This relationship is quantitatively described by the Henderson-Hasselbalch equation .[8][9]

For a weak base, the equation is: pH = pKa + log([B]/[BH⁺])

Where:

-

[B] is the concentration of the non-ionized free base.

-

[BH⁺] is the concentration of the ionized, protonated form.

-

pKa is the acid dissociation constant of the conjugate acid.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble, ionized form. The pH-solubility profile for a basic drug typically shows low solubility at high pH (where the neutral form dominates) and exponentially increasing solubility as the pH drops below the pKa.[10][11]

The Common Ion Effect

A crucial consideration for hydrochloride salts is the "common ion effect."[12] In solutions containing a significant concentration of chloride ions (Cl⁻), such as in the stomach or in certain buffer systems, the equilibrium of the salt's dissolution can be shifted.

BH⁺Cl⁻ (solid) ⇌ BH⁺ (aqueous) + Cl⁻ (aqueous)

An excess of Cl⁻ ions in the solution can suppress the dissolution of the salt, potentially leading to a lower-than-expected solubility.[12] This phenomenon underscores the importance of selecting appropriate buffer systems and considering the physiological environment when evaluating solubility.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed during drug development, each providing distinct and valuable information: Kinetic Solubility and Thermodynamic Solubility .

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility (or apparent solubility) is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][13] It is a rapid, high-throughput method ideal for screening large numbers of compounds in the early stages of drug discovery.[14]

This protocol is designed as a self-validating system by including controls and a clear endpoint.

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride in 100% DMSO.[15]

-

Plate Setup: Using a liquid handler, dispense 5 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.[16]

-

Buffer Addition: Add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, bringing the final volume to 250 µL and the nominal compound concentration to 400 µM. The final DMSO concentration should be kept low (≤2%) to minimize its effect on solubility.

-

Mixing and Incubation: Immediately mix the plate on a plate shaker for 2 hours at room temperature (25°C).[14]

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer at time points (e.g., 10 min, 1 hour, 2 hours). An increase in nephelometric units indicates precipitation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed relative to a buffer-only control.

Causality Behind Choices:

-

DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.[1]

-

Nephelometry: This method is highly sensitive to the formation of fine precipitates, providing a clear and immediate endpoint for solubility assessment.[16]

-

Incubation Time: A 2-hour incubation allows sufficient time for precipitation to occur for most compounds in a kinetic assay format.[13]

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature, achieved when excess solid is in equilibrium with the solution.[17] The "shake-flask" method is the universally recognized gold standard for this determination.[18][19]

This protocol ensures equilibrium is reached and accurately quantified.

-

Material Preparation: Add an excess amount of solid 2-(Piperidin-3-yloxy)pyrimidine hydrochloride (e.g., 2-5 mg) to a series of glass vials. The exact amount should be enough to ensure solid remains at the end of the experiment.[18]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[14][19] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. Further clarify the supernatant by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

-

pH Measurement: The pH of the saturated solution must be measured at the end of the experiment to confirm the final equilibrium pH.[18]

Causality Behind Choices:

-

Excess Solid: Ensures that the solution becomes saturated and reaches a true thermodynamic equilibrium.[17]

-

24-48 Hour Agitation: This extended period is crucial to overcome the kinetic barriers of dissolution and ensure the system reaches a stable equilibrium state.[14]

-

HPLC-UV Analysis: Provides a sensitive, specific, and accurate method for quantifying the concentration of the dissolved analyte, which is a requirement for regulatory submissions.[20][21]

-

Final pH Check: The pH of the buffer can be altered by the dissolution of an acidic or basic compound. Measuring the final pH is a critical self-validating step.[18]

Data Presentation and Visualization

Clear presentation of solubility data is vital for interpretation and decision-making.

Tabular Data Summary

Quantitative data should be summarized in a structured table for easy comparison.

| Solubility Type | Buffer System | Equilibrium pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | > 100 | > 400 (Nominal) |

| Thermodynamic | 0.1 M HCl | 2.1 | 25 | [Example Value] | [Example Value] |

| Thermodynamic | 50 mM Acetate | 4.6 | 25 | [Example Value] | [Example Value] |

| Thermodynamic | 50 mM Phosphate | 6.9 | 25 | [Example Value] | [Example Value] |

| Thermodynamic | 50 mM Phosphate | 7.5 | 25 | [Example Value] | [Example Value] |

Table 1: Example Data Summary for Solubility Characterization.

Graphical Visualization

A pH-solubility profile is best represented graphically, plotting Log S (logarithm of solubility) against pH. This visual representation clearly shows the compound's solubility behavior across a physiologically relevant pH range.[22]

Workflow and Pathway Diagrams

Visual diagrams are invaluable for illustrating complex processes and relationships. The following diagrams, rendered using Graphviz (DOT language), depict the experimental workflows.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Forward Look

The comprehensive characterization of aqueous solubility is a non-negotiable step in modern drug development. For 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, a weak base formulated as a hydrochloride salt, this involves more than a single-point measurement. A full understanding requires both high-throughput kinetic assessments for early-stage decision making and rigorous, gold-standard thermodynamic measurements across a range of pH values.

The protocols and theoretical discussions provided in this guide establish a self-validating framework for generating high-quality, reliable solubility data. This data is foundational for constructing robust formulation strategies, predicting in vivo performance, and satisfying the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in ICH guidelines.[6][21] By applying these principles, development teams can mitigate risks, optimize resource allocation, and ultimately increase the probability of advancing promising candidates to the clinic and beyond.

References

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. protocols.io. Available at: [Link].

-

BCcampus Open Publishing. Strong and Weak Acids and Bases and Their Salts – Introductory Chemistry, 1st Canadian Edition. BCcampus. Available at: [Link].

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Available at: [Link].

-

ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. ICH. Available at: [Link].

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link].

-

Bergström, C. A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link].

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link].

-

Sugita, E. T., & Nogami, H. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Available at: [Link].

-

Wikipedia. Henderson–Hasselbalch equation. Wikipedia. Available at: [Link].

-

Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available at: [Link].

-

PubChem. 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3). PubChem. Available at: [Link].

-

Davit, B., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link].

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Semantic Scholar. Available at: [Link].

-

Chemistry LibreTexts. (2022). 12.5: Strong and Weak Acids and Bases and their Salts. Chemistry LibreTexts. Available at: [Link].

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link].

-

Kouskoura, M. G., et al. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link].

-

U.S. Pharmacopeia. <1236> Solubility Measurements - USP-NF ABSTRACT. USP-NF. Available at: [Link].

-

World Health Organization. (2019). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO. Available at: [Link].

-

Journal of Pharmaceutical Care. (2024). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link].

-

Veseli, A., et al. (2020). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link].

-

Wikipedia. Piperidine. Wikipedia. Available at: [Link].

-

ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. Available at: [Link].

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link].

-

Slideshare. Ph and solubility profile. Slideshare. Available at: [Link].

-

Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. TGA. Available at: [Link].

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link].

-

Pion Inc. Technical Note: Solubility Measurements. Pion Inc. Available at: [Link].

-

Quality Dossier. (2026). Acceptance Criteria: Complete Guide to Pharmaceutical Specification Limits. Quality Dossier. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride (EVT-13321462) [evitachem.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. database.ich.org [database.ich.org]

- 6. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. â©1236⪠Solubility Measurements [doi.usp.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. who.int [who.int]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. assyro.com [assyro.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-(Piperidin-3-yloxy)pyrimidine hydrochloride synthesis pathway

Topic: Technical Guide: Scalable Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Executive Summary

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is a high-value pharmacophore frequently embedded within the structure of potent kinase inhibitors (e.g., JAK, RET, and IRAK4 inhibitors). Its structural significance lies in the ether linkage between the electron-deficient pyrimidine ring and the saturated piperidine heterocycle, providing a rigid yet spatially defined vector for hydrogen bonding interactions within ATP-binding pockets.

This guide details the Nucleophilic Aromatic Substitution (SNAr) pathway, the industry-standard method for synthesizing this scaffold. Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), the SNAr approach offers superior atom economy, lower cost, and simplified purification, provided that strict moisture control and regioselectivity parameters are maintained.

Retrosynthetic Analysis

The strategic disconnection occurs at the ether bond (

-

Electrophile: 2-Chloropyrimidine (highly reactive toward nucleophiles due to the electron-withdrawing nitrogen atoms at positions 1 and 3).[1]

-

Critical Control Point: The piperidine nitrogen is more nucleophilic than the hydroxyl group. To prevent N-arylation (formation of the urea-like byproduct), the nitrogen must be protected (e.g., tert-butyloxycarbonyl, Boc) prior to coupling.

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to commercially available starting materials.

Core Synthesis Protocol

Phase 1: SNAr Coupling

Objective: Covalent attachment of the piperidine scaffold to the pyrimidine ring via an ether linkage.

Reagents & Materials:

-

Substrate A: 2-Chloropyrimidine (1.0 equiv)[1]

-

Substrate B: N-Boc-3-hydroxypiperidine (1.1 equiv)[1]

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2–1.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

Experimental Workflow:

-

Deprotonation: In a flame-dried round-bottom flask under Nitrogen (

) or Argon, dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[1] -

Alkoxide Formation: Carefully add NaH portion-wise. Evolution of

gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring complete formation of the sodium alkoxide. -

Coupling: Add a solution of 2-chloropyrimidine in DMF dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT).

-

Note: While 2-chloropyrimidine is reactive enough for RT coupling, heating to 60–80°C for 2–4 hours ensures high conversion (>95%) and shortens reaction time.

-

-

Quench & Workup: Cool to RT. Quench carefully with saturated aqueous

or ice water. Extract with Ethyl Acetate ( -

Purification: The crude tert-butyl 3-(pyrimidin-2-yloxy)piperidine-1-carboxylate is usually purified via silica gel flash chromatography (Hexanes/EtOAc gradient).[1]

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Reagents:

-

Intermediate: Purified Boc-ether from Phase 1.

-

Acid Source: 4.0 M HCl in 1,4-Dioxane.[4]

-

Solvent: Methanol (optional co-solvent) or Dioxane.[1]

Experimental Workflow:

-

Dissolve the intermediate in a minimal amount of 1,4-dioxane (or DCM).

-

Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at RT.

-

Stir for 2–4 hours. The solution will likely become cloudy as the amine hydrochloride salt precipitates.

-

Isolation: Filter the white solid precipitate. Wash the filter cake with diethyl ether (

) to remove residual acid and organic impurities.[1] -

Drying: Dry under high vacuum to yield 2-(piperidin-3-yloxy)pyrimidine hydrochloride as a white, hygroscopic solid.[1]

Process Visualization

Figure 2: Step-by-step operational workflow for the synthesis and isolation of the target hydrochloride salt.

Quantitative Data & Optimization

| Parameter | Standard Condition | Optimization / Scale-Up Alternative | Rationale |

| Base | NaH (60%) | NaH is difficult to handle on kilo-scale due to | |

| Solvent | DMF | DMSO or NMP | DMSO accelerates SNAr rates due to high dielectric constant; easier to wash out than DMF.[1] |

| Temperature | 60–80°C | 100°C (Microwave) | Higher temps required for weaker bases ( |

| Yield | 75–85% | >90% | Strict anhydrous conditions prevent hydrolysis of 2-chloropyrimidine to the inactive pyrimidone.[1] |

Troubleshooting & Quality Control

Common Pitfall: Hydrolysis of Starting Material

-

Symptom: Low yield; presence of 2-hydroxypyrimidine (pyrimidone) in crude LCMS.[1]

-

Cause: Water in the solvent or wet reagents. The hydroxide ion (

) competes with the piperidine alkoxide.[1] -

Solution: Use commercially sourced "Anhydrous" grade DMF/THF or dry solvents over molecular sieves (3Å or 4Å) for 24 hours prior to use.[1] Ensure NaH is fresh.

Analytical Characterization (Expected)

-

NMR (DMSO-d6):

-

Pyrimidine:

8.6 (d, 2H, H-4/6), 7.1 (t, 1H, H-5). -

Piperidine:

9.2 (br s, 2H,

-

-

Mass Spectrometry (ESI+): m/z ~180.1

.[1]

References

-

Sigma-Aldrich. 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride Product Specification. (Analogous salt characterization). Link

- Vertex AI Search Results.Synthesis of 2-(piperidin-3-yloxy)pyrimidine derivatives via SNAr coupling. (Confirmed NaH/DMF protocol).

-

Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (General pyrimidine ether synthesis context). Link[1]

-

Google Patents. WO2016210034A1 - Heteroaryl substituted aminopyridine compounds.[1] (Specific protocol for 2-chloropyrimidine coupling with hydroxypiperidines). Link

-

Google Patents. US20150353552A1 - Purine inhibitors of human phosphatidylinositol 3-kinase delta.[1] (Detailed experimental for NaH mediated coupling of N-Boc-3-hydroxypiperidine). Link

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Synthesis and Characterization of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway, characterization, and potential applications of the novel chemical entity, 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. This molecule merges two key pharmacophores: the versatile pyrimidine ring and the privileged piperidine scaffold. While the specific discovery of this exact hydrochloride salt is not extensively documented in publicly available literature, this guide constructs a scientifically rigorous and plausible narrative for its de novo synthesis, grounded in established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed blueprint for the laboratory-scale synthesis and a discussion of the compound's potential in medicinal chemistry.

Introduction: The Convergence of Two Pharmacophoric Powerhouses

The relentless pursuit of novel therapeutic agents frequently involves the strategic combination of well-established pharmacophores to generate new chemical entities with unique biological activity. The structure of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride represents a thoughtful convergence of two such powerful moieties.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. Its nitrogen-rich aromatic system allows for diverse functionalization and hydrogen bonding interactions with biological targets.

The piperidine ring, a saturated heterocycle, is another privileged scaffold in drug discovery. Its incorporation into a molecule can enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic properties[2]. The specific 3-oxy substitution pattern offers a key vector for introducing further diversity and influencing the molecule's three-dimensional conformation, which is critical for target engagement.

This guide will detail a logical and efficient synthetic route to 2-(Piperidin-3-yloxy)pyrimidine hydrochloride, provide a framework for its analytical characterization, and discuss its potential as a valuable building block in the exploration of new therapeutic agents.

Retrosynthetic Analysis and Strategic Synthesis Plan

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The ether linkage is a key disconnection point, pointing towards a Williamson ether synthesis as the core reaction. This involves the coupling of a pyrimidine electrophile with a piperidine-derived nucleophile.

Caption: Retrosynthetic analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

This analysis outlines a three-stage synthetic sequence:

-

Synthesis of Precursors: Preparation of the key building blocks, 2-chloropyrimidine and N-Boc-3-hydroxypiperidine.

-

Core Assembly: Williamson ether synthesis to couple the two precursors.

-

Final Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Experimental Protocols: A Step-by-Step Guide

Synthesis of Precursors

The synthesis of 2-chloropyrimidine is reliably achieved through a Sandmeyer-type reaction, involving the diazotization of 2-aminopyrimidine followed by displacement with a chloride ion[3][4].

Protocol:

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C, add 2-aminopyrimidine portion-wise, maintaining the temperature below 10 °C.

-

Cool the resulting solution to -5 to 0 °C and slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

-

Carefully neutralize the reaction mixture to pH 7-8 with a cold aqueous solution of sodium hydroxide, keeping the temperature below 10 °C.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-chloropyrimidine.

N-Boc-3-hydroxypiperidine can be synthesized from commercially available 3-hydroxypiperidine by protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group[4][5].

Protocol:

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Remove the organic solvent under reduced pressure.

-

If a biphasic system was used, separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.

Core Assembly: Williamson Ether Synthesis

The key bond-forming step is the Williamson ether synthesis, a classic SₙAr reaction where the alkoxide of N-Boc-3-hydroxypiperidine displaces the chloride from the electron-deficient pyrimidine ring[5].

Caption: Workflow for the Williamson ether synthesis step.

Protocol:

-

To a solution of N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2-chloropyrimidine in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Final Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt[2][6].

Protocol:

-

Dissolve the purified N-Boc-3-(pyrimidin-2-yloxy)piperidine in a suitable organic solvent such as diethyl ether or 1,4-dioxane.

-

Cool the solution to 0 °C and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane).

-

A precipitate will form. Stir the suspension at room temperature for 1-4 hours.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-3-yloxy)pyrimidine hydrochloride as a solid.

Characterization and Data

Thorough characterization of the final compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the piperidine ring protons, and the methine proton at the 3-position of the piperidine ring. The integration of these signals should be consistent with the proposed structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the distinct carbons of the pyrimidine and piperidine rings. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from the protonated piperidine), C-O-C stretching of the ether linkage, and C=N and C=C stretching of the pyrimidine ring. |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Table 1: Analytical Characterization of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride.

Potential Applications in Drug Discovery

The structural motif of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride positions it as a promising scaffold for the discovery of novel therapeutic agents. The combination of the pyrimidine and piperidine rings is found in a variety of biologically active molecules.

-

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors[7][8]. The piperidin-3-yloxy substituent can be tailored to interact with the solvent-exposed regions of the kinase active site, potentially leading to potent and selective inhibitors of various kinase families implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), which are a major class of drug targets[9]. The 3-oxy linkage provides a versatile handle to explore the chemical space around the receptor binding pocket, potentially leading to novel agonists or antagonists for a range of GPCRs involved in neurological and metabolic disorders.

The hydrochloride salt form enhances the aqueous solubility of the compound, which is a desirable property for biological screening and formulation development.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride. By leveraging established and reliable organic reactions, this guide provides a practical blueprint for the synthesis and characterization of this novel chemical entity. The convergence of the pyrimidine and piperidine pharmacophores within this molecule presents a compelling starting point for medicinal chemistry campaigns aimed at the discovery of new kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The detailed protocols and characterization guidelines herein are intended to empower researchers to explore the full potential of this promising chemical scaffold.

References

- CN102079725B - Method for preparing 2-chloropyrimidine - Google P

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (URL: [Link])

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])

-

Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives - ResearchGate. (URL: [Link])

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. (URL: [Link])

- CN105439939A - Synthetic method of (S)

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (URL: [Link])

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: [Link])

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (URL: [Link])

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

-

2-chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC - PubMed Central. (URL: [Link])

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (URL: [Link])

-

The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - MDPI. (URL: [Link])

-

Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC - NIH. (URL: [Link])

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])

Sources

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 5. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: IUPAC Nomenclature & Synthesis of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Piperidin-3-yloxy)pyrimidine hydrochloride , a privileged scaffold in medicinal chemistry. Often utilized as a fragment in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, this compound features a pyrimidine heteroaryl ether linked to a saturated piperidine ring.

This document serves two primary functions:

-

Definitive Nomenclature: It deconstructs the IUPAC rules governing the systematic naming of this heterobicyclic ether.

-

Synthetic Protocol: It outlines a robust, scalable synthesis route emphasizing chemoselectivity (O-arylation vs. N-arylation) and salt formation.

Nomenclature Analysis

The systematic naming of this compound requires adherence to IUPAC Blue Book rules regarding substitutive nomenclature , priority of ring systems , and salt designation .

Structural Deconstruction

The molecule consists of two ring systems linked by an oxygen atom:

-

Ring A (Parent): Pyrimidine (1,3-diazine).

-

Ring B (Substituent): Piperidine (hexahydropyridine).

-

Linker: Oxy group (-O-).

-

Salt: Hydrochloride (HCl).

Determination of the Preferred IUPAC Name (PIN)

According to IUPAC P-25.2.2.4, when choosing the parent component between two heterocyclic rings:

-

Nitrogen-containing rings take precedence. (Both contain nitrogen).[1][2][3]

-

Unsaturation: The component with the maximum number of non-cumulative double bonds is preferred over saturated systems.

-

Pyrimidine is fully unsaturated (heteroaromatic).

-

Piperidine is saturated.[3]

-

Result: Pyrimidine is the Parent .

-

Numbering:

-

The Pyrimidine ring is numbered starting from a nitrogen atom to give the nitrogens locants 1 and 3. The substituent is at position 2 (between the nitrogens).

-

The Piperidine ring is attached via the oxygen at its carbon-3.

Assembly:

-

This group is attached to position 2 of the pyrimidine.

Nomenclature Logic Visualization

Figure 1: Logical derivation of the IUPAC name based on component priority.

Synthetic Methodology

The synthesis of 2-(Piperidin-3-yloxy)pyrimidine presents a classic chemoselectivity challenge. Direct reaction of 3-hydroxypiperidine with 2-chloropyrimidine typically results in N-arylation (forming the tertiary amine) rather than the desired O-arylation (ether), due to the higher nucleophilicity of the secondary amine compared to the hydroxyl group.

Strategy: Use of a protecting group (Boc) is mandatory to mask the amine, followed by SNAr (Nucleophilic Aromatic Substitution) and subsequent deprotection.

Reaction Scheme Overview

Figure 2: Step-wise synthetic pathway ensuring regioselectivity via N-protection.

Detailed Protocol

Step 1: Chemoselective O-Arylation (SNAr)

Objective: Form the ether linkage while preventing side reactions.

-

Preparation: In a dry 3-neck round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.

-

Scientist's Note: NaH is chosen over weaker bases (like

) to ensure complete deprotonation of the secondary alcohol to the more nucleophilic alkoxide, facilitating the attack on the electron-deficient pyrimidine ring.

-

-

Coupling: Stir for 30 minutes at 0°C until gas evolution ceases. Add 2-chloropyrimidine (1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LCMS (Target Mass: M+H ~ 280 for the Boc-intermediate).

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

-

Dissolution: Dissolve the purified intermediate in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.

-

Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Precipitation: Stir at room temperature for 2 hours. The product often precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and triturate with Diethyl Ether (

) to induce crystallization. -

Drying: Dry under high vacuum to remove traces of HCl and solvent.

Analytical Specifications

To validate the identity of the synthesized compound, compare experimental data against these standard values.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Molecular Formula | Monohydrochloride salt.[5] | |

| Molecular Weight | 215.68 g/mol | Free base: 179.22 g/mol . |

| LC-MS (ESI+) | m/z = 180.1 [M+H]+ | Corresponds to the free base cation. |

| 1H NMR (DMSO-d6) | Key diagnostic: Downfield shift of CH-O proton (~5.3 ppm) confirms O-alkylation. |

References

-

ChemicalBook. (2023). 2-(Piperidin-3-yloxy)-pyridine hydrochloride Properties and CAS 1185310-55-7.[6]

-

PubChem. (2025).[1] 2-(piperidin-3-yl)pyrimidine dihydrochloride Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2023). 2-(piperidin-3-yloxy)pyrimidine dihydrochloride Product Specification. Merck KGaA.

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

-

BLD Pharm. (2023). 2-(Piperidin-3-yloxy)pyrimidine hydrochloride MSDS and Structure.

Sources

- 1. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(piperidin-3-yl)pyrimidine dihydrochloride (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 3. Piperidines [chemenu.com]

- 4. 2-(Piperidin-3-yloxy)pyrimidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 1185316-04-4|2-(Piperidin-3-yloxy)pyrimidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 2-(Piperidin-3-yloxy)-pyridine hydrochloride, 98+% C10H15ClN2O, MW: 214.69 | 1185310-55-7 [chemicalbook.com]

Potential Biological Activity of 2-(Piperidin-3-yloxy)pyrimidine Hydrochloride

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The "Privileged Scaffold" Hypothesis

2-(Piperidin-3-yloxy)pyrimidine hydrochloride is not merely a catalogue reagent; it represents a privileged substructure in modern medicinal chemistry. Its architecture—a basic piperidine ring linked via an ether oxygen to a pyrimidine core—serves as a critical pharmacophore in the design of metabolic and CNS therapeutics.

While the isolated fragment exhibits low intrinsic affinity (micromolar range), its structural integration into larger ligands confers high potency (nanomolar range) against specific G-Protein Coupled Receptors (GPCRs), most notably GPR119 . This guide analyzes the molecule's bioactivity profile, its dominant role in metabolic disease drug discovery, and the experimental frameworks required to validate its utility.[1]

Chemical Identity[2][3][4][5][6][7]

-

IUPAC Name: 2-(piperidin-3-yloxy)pyrimidine hydrochloride

-

Core Motif: Pyrimidine-Ether-Piperidine

-

Key Properties:

-

H-Bond Acceptor: Pyrimidine nitrogens (Kinase hinge binding potential).

-

H-Bond Donor/Basic Center: Secondary amine of piperidine (Solubility and ionic interaction).

-

Linker: Ether oxygen (Provides rotational freedom and specific bond angle).

-

Primary Biological Activity: GPR119 Agonism[8]

The most authoritative biological application of the 2-(piperidin-3-yloxy)pyrimidine motif is in the development of GPR119 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.

Mechanism of Action

GPR119 is a Gs-coupled GPCR expressed predominantly in pancreatic

Signaling Cascade:

-

Ligand Binding: The piperidine nitrogen often forms a salt bridge with a conserved aspartate residue (e.g., Asp78 in TM3) inside the GPCR bundle.

-

Activation: The pyrimidine ring engages in

- -

Effect: Activation of Adenylyl Cyclase (AC)

Increased cAMP

Visualization: GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of the scaffold's binding event.

Figure 1: Signal transduction pathway triggered by GPR119 agonists containing the piperidine-pyrimidine scaffold.

Secondary Biological Potentials

Beyond metabolic targets, this scaffold exhibits versatility in other domains due to its physicochemical properties.

Kinase Inhibition (Hinge Binding)

The pyrimidine ring is a classic "hinge binder" in kinase inhibitors. The nitrogen atoms at positions 1 and 3 can accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).

-

Role: The piperidine group extends into the solvent-exposed region, improving the solubility of the inhibitor—a common challenge in kinase drug discovery.

Sigma Receptor Modulation

Structural analogs (e.g., N-substituted piperidines) have shown affinity for Sigma-1 (

-

Potential Utility: Neuroprotection and neuropathic pain management.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must synthesize the core fragment and test it within a relevant assay system.

Synthesis of 2-(Piperidin-3-yloxy)pyrimidine HCl

Objective: Create the core scaffold via Nucleophilic Aromatic Substitution (

Reagents:

-

N-Boc-3-hydroxypiperidine (CAS: 85275-45-2)

-

2-Chloropyrimidine (CAS: 1722-12-9)

-

Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

DMF (Anhydrous)

-

4M HCl in Dioxane

Protocol:

-

Activation: In a flame-dried flask under

, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min to generate the alkoxide. -

Coupling: Add 2-Chloropyrimidine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC/LC-MS.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the N-Boc intermediate. -

Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours. A white precipitate will form.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-(Piperidin-3-yloxy)pyrimidine hydrochloride .

In Vitro Validation: cAMP Functional Assay (GPR119)

Objective: Determine the agonistic potential of the scaffold (or its derivatives) by measuring intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

HTRF cAMP Detection Kit (Cisbio or equivalent).

-

Reference Agonist: MBX-2982.

Workflow:

-

Seeding: Plate 5,000 cells/well in a 384-well low-volume plate.

-

Treatment: Add the test compound (dissolved in DMSO/Buffer) at varying concentrations (e.g., 1 nM to 100

M). Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. -

Incubation: Incubate for 30–60 minutes at 37°C.

-

Lysis & Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP-Cryptate antibody.

-

Readout: Measure fluorescence resonance energy transfer (FRET) signals (665 nm/620 nm ratio).

-

Analysis: Plot dose-response curves to calculate

.

Comparative Data Summary

The following table summarizes the structural advantages of the 2-(Piperidin-3-yloxy)pyrimidine scaffold compared to similar motifs.

| Scaffold Feature | Biological Advantage | Potential Liability |

| Ether Linkage (-O-) | Increases polarity; specific bond angle favors GPR119 binding pocket fit. | Potential metabolic instability (dealkylation) if not substituted. |

| Piperidine Ring | Provides essential basicity ( | High basicity can lead to hERG channel inhibition (cardiotoxicity risk). |

| Pyrimidine Core | Low lipophilicity ( | Electron-deficient ring may be susceptible to nucleophilic attack in metabolism. |

References

-

GPR119 Agonist Discovery: Semple, G., et al.[3] "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry, 2008.

-

Scaffold Synthesis & SAR: Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes."[4][3] Expert Opinion on Therapeutic Patents, 2009.

-